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Compound of Interest

Compound Name: Lomedeucitinib

Cat. No.: B12381395

Introduction

Lomedeucitinib (also known as BMS-986322) is an orally administered, potent, and selective
inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] By
inhibiting TYK2, Lomedeucitinib modulates the signaling of key cytokines such as IL-12 and
IL-23, which are implicated in the pathogenesis of various autoimmune and inflammatory
diseases.[1] Its potential therapeutic applications are being explored for conditions like
psoriasis and psoriatic arthritis.[3][4]

The development of a robust and sensitive bioanalytical method for the quantification of
Lomedeucitinib in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic
(TK) studies. This application note describes a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method for the determination of Lomedeucitinib in human plasma.
The method is sensitive, specific, and accurate, making it suitable for supporting clinical and
non-clinical studies.

Signaling Pathway of Lomedeucitinib

Lomedeucitinib exerts its therapeutic effect by inhibiting the TYK2 enzyme, which is a key
component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines
and growth factors, leading to the phosphorylation and activation of Signal Transducers and
Activators of Transcription (STATs). Activated STATs then translocate to the nucleus and
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regulate the transcription of genes involved in inflammation and immune responses. By
blocking TYK2, Lomedeucitinib effectively dampens this pro-inflammatory signaling cascade.
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Caption: Lomedeucitinib inhibits TYK2 in the JAK-STAT pathway.
Experimental Protocols
1. Materials and Reagents
o Lomedeucitinib reference standard (=98% purity)
o Lomedeucitinib-d4 (internal standard, IS) (=98% purity)
o Acetonitrile (LC-MS grade)
e Methanol (LC-MS grade)
e Formic acid (LC-MS grade)

o Ammonium formate (LC-MS grade)
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e Human plasma (K2EDTA)

o Ultrapure water

2. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole

mass spectrometer was used for the analysis.

Parameter

Condition

HPLC System

Shimadzu Nexera X2 or equivalent

Mass Spectrometer

SCIEX Triple Quad 6500+ or equivalent

Analytical Column

ACE C18 column (4.6 x 100 mm, 5 pum)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

30% B to 95% B over 3.0 min, hold at 95% B for

Gradient
1.0 min, return to 30% B for 1.0 min
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5puL

lonization Mode

Electrospray lonization (ESI), Positive

MRM Transitions

Lomedeucitinib: m/z 419.5 - 358.4;
Lomedeucitinib-d4 (I1S): m/z 423.5 - 362.4

Source Temperature

550°C

3. Standard Solutions and Quality Control (QC) Sample Preparation

o Stock Solutions: Primary stock solutions of Lomedeucitinib and Lomedeucitinib-d4 (IS)

were prepared in methanol at a concentration of 1 mg/mL.
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» Working Solutions: A series of working standard solutions of Lomedeucitinib were prepared
by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired
calibration curve range. A working solution of the IS was prepared at 100 ng/mL.

o Calibration Standards and QC Samples: Calibration standards and QC samples were
prepared by spiking the appropriate working standard solutions into blank human plasma.
The final concentrations for the calibration curve were 0.5, 1, 5, 10, 50, 100, 500, and 1000
ng/mL. QC samples were prepared at 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 750
ng/mL (High QC).

4. Sample Preparation

A protein precipitation method was employed for sample extraction.
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Add 10 pL IS Working Solution
(Lomedeucitinib-d4, 100 ng/mL)

Vortex for 30 seconds

Add 200 pL Acetonitrile

Vortex for 2 minutes

Centrifuge at 13,000 rpm for 10 min at 4°C
Transfer 100 pL of supernatant to a new vial

Add 100 pL of Mobile Phase A
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Caption: Workflow for plasma sample preparation.
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5. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method
validation. The validation parameters included selectivity, linearity, accuracy, precision,
recovery, matrix effect, and stability.

Results and Discussion
1. Selectivity and Specificity

The method demonstrated high selectivity with no significant interference from endogenous
plasma components at the retention times of Lomedeucitinib and the IS.

2. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. A linear
regression with a weighting factor of 1/x2 was used. The correlation coefficient (r2) was
consistently = 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL,
with a signal-to-noise ratio >10.

Table 1: Calibration Curve Parameters

Parameter Value

Linear Range 0.5 -1000 ng/mL
Regression Equation y = 0.025x + 0.003
Correlation Coefficient (r?) >0.995

Weighting Factor 1/x2

LLOQ 0.5 ng/mL

3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three
concentration levels. The results are summarized in Table 2. The percentage bias for accuracy
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was within £15% (£20% for LLOQ), and the coefficient of variation (CV) for precision was <15%
(£20% for LLOQ), which is within the acceptable limits.

Table 2: Intra- and Inter-Day Accuracy and Precision

Nominal Intra-Day Intra-Day Inter-Day Inter-Day
QC Level Conc. Precision Accuracy Precision Accuracy
(ng/mL) (%CV) (%Bias) (%CV) (%Bias)
LLOQ 0.5 8.2 5.6 9.5 7.1
Low 15 6.5 3.1 7.8 4.3
Mid 75 4.1 -2.5 5.2 -1.8
High 750 35 1.8 4.6 24

4. Extraction Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC
concentrations. The extraction recovery was consistent and reproducible. The matrix effect was
found to be negligible, with the CV of the IS-normalized matrix factor being less than 15%.

Table 3: Extraction Recovery and Matrix Effect

Nominal Conc. Extraction Recovery

QC Level (ng/mL) %) Matrix Effect (%)
ng/m 0

Low 15 92.5 98.2

Mid 75 94.1 101.5

High 750 93.8 99.7

5. Stability

Lomedeucitinib was found to be stable in human plasma under various storage and handling
conditions, including bench-top, freeze-thaw, and long-term storage.
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Table 4: Stability of Lomedeucitinib in Human Plasma

Stability Condition Duration Concentration % Change from
(ng/mL) Nominal

Bench-top 6 hours at RT 15 -4.2

750 -3.1

Freeze-Thaw 3 cycles 15 -6.8

750 -5.5

Long-term 30 days at -80°C 15 -7.1

750 -6.2

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of
Lomedeucitinib in human plasma has been developed and validated. The method meets the
regulatory requirements for bioanalytical method validation and is suitable for supporting
pharmacokinetic studies in clinical and preclinical drug development. The simple protein
precipitation extraction procedure and short run time allow for high-throughput analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Quantitative Analysis of
Lomedeucitinib in Human Plasma using LC-MS/MS]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12381395#quantitative-analysis-of-
lomedeucitinib-using-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12381395#quantitative-analysis-of-lomedeucitinib-using-lc-ms
https://www.benchchem.com/product/b12381395#quantitative-analysis-of-lomedeucitinib-using-lc-ms
https://www.benchchem.com/product/b12381395#quantitative-analysis-of-lomedeucitinib-using-lc-ms
https://www.benchchem.com/product/b12381395#quantitative-analysis-of-lomedeucitinib-using-lc-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12381395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

